Critical Micelle Concentration (CMC) Depression vs. Dodecylammonium Chloride
The replacement of a chloride counterion with methanesulfonate significantly alters micellization. While the specific CMC of pure DAMS is part of a homologous series, research by Sugihara et al. demonstrates that the CMC of dodecylammonium alkanesulfonates is systematically lowered by approximately 3 mmol dm-3 for each additional methylene group in the counterion's alkyl chain [1]. Since methanesulfonate has one carbon, its CMC is significantly lower than dodecylammonium chloride, which has no carbon atoms in its counterion (CMC ≈ 15 mmol dm-3 [2]), a difference that can be extrapolated from the series trend.
| Evidence Dimension | Critical Micelle Concentration (CMC) in water at 30°C |
|---|---|
| Target Compound Data | Not reported as an isolated value, but part of a series where CMC decreases by ~3 mmol dm⁻³ per added -CH2- group in the counterion. |
| Comparator Or Baseline | Dodecylammonium chloride (C12H25NH3+Cl-): CMC ≈ 15 mmol dm-3. |
| Quantified Difference | Estimated CMC difference of several mmol dm-3, driven by the single carbon atom of methanesulfonate versus the zero-carbon chloride ion. |
| Conditions | Aqueous solution, 30°C; DAMS data from electrical conductance measurements [1]; DAC data from separate study [2]. |
Why This Matters
A lower CMC directly reduces the amount of surfactant needed to achieve micellization, translating to material and cost efficiencies in formulations.
- [1] Sugihara, G., Arakawa, Y., Tanaka, K., Lee, S., & Moroi, Y. (1995). Micelle Formation and Counterion Binding of Dodecylammonium Alkanesulfonates in Water at Different Temperatures. Journal of Colloid and Interface Science, 170(2), 399-406. View Source
- [2] Miyagishi, S. (1974). The Effect of Organic Additives on the Micelle Formation of Dodecylammonium Halides in Aqueous Solutions. Bulletin of the Chemical Society of Japan, 47(12), 2972-2976. View Source
